Cas no 1261365-79-0 (4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine)
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- MFCD18374147
- AKOS015842455
- CS-0338161
- BNRHXVANPMHJQB-UHFFFAOYSA-N
- SCHEMBL18012903
- 1261365-79-0
- 4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-b]pyridine
- 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine
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- MDL: MFCD18374147
- Inchi: 1S/C9H7F3N2/c1-5-6-2-3-13-8(6)14-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
- InChI Key: BNRHXVANPMHJQB-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C2C(C=CN2)=C1C)(F)F
Computed Properties
- Exact Mass: 200.05613272g/mol
- Monoisotopic Mass: 200.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319095-1g |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95% | 1g |
$959 | 2021-06-09 | |
| Matrix Scientific | 059482-250mg |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 250mg |
$418.00 | 2023-09-08 | ||
| TRC | M337918-10mg |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337918-50mg |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M337918-100mg |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM319095-1g |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95%+ | 1g |
$1016 | 2023-02-03 | |
| Ambeed | A752798-1g |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95+% | 1g |
$1533.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408831-100mg |
4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95+% | 100mg |
¥2405.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408831-250mg |
4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95+% | 250mg |
¥4810.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408831-1g |
4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-b]pyridine |
1261365-79-0 | 95+% | 1g |
¥16653.00 | 2024-08-09 |
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine Suppliers
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine
Introduction to 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine (CAS No. 1261365-79-0) in Modern Chemical Biology
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine (CAS No. 1261365-79-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrrole-bipyridine class of molecules, which are known for their broad spectrum of biological activities and potential applications in drug discovery. The presence of both methyl and trifluoromethyl substituents in its structure imparts distinct electronic and steric properties, making it a versatile scaffold for medicinal chemistry innovation.
The pyrrolo[2,3-bpyridine core of this compound is particularly noteworthy, as it serves as a privileged structure in the design of bioactive molecules. Pyrrole-based scaffolds are commonly found in natural products and have been extensively explored for their ability to interact with biological targets such as enzymes and receptors. The bipyridine moiety further enhances the compound's binding affinity by providing multiple hydrogen bonding and π-stacking interactions, which are critical for drug-receptor recognition.
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine exhibits interesting pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation. The trifluoromethyl group, in particular, is a well-known pharmacophore that can modulate metabolic stability, lipophilicity, and binding affinity. This substituent has been widely used in the development of pharmaceuticals due to its ability to enhance the bioavailability and efficacy of drug candidates.
Recent studies have highlighted the potential of 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine as a lead compound in the development of novel therapeutic agents. Researchers have demonstrated its efficacy in inhibiting various enzymatic targets associated with inflammatory and metabolic diseases. The compound's ability to modulate key signaling pathways has made it an attractive candidate for further preclinical and clinical investigations.
The synthesis of 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to construct the pyrrole-bipyridine core efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications to optimize biological activity.
The trifluoromethyl group in 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine plays a crucial role in its pharmacological properties. This substituent can influence both the electronic distribution and steric environment of the molecule, thereby affecting its interactions with biological targets. Computational studies have shown that the trifluoromethyl group can enhance binding affinity by increasing hydrophobic interactions and reducing desolvation penalties upon binding.
In addition to its potential as a drug candidate, 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine has been explored as a building block for more complex molecular architectures. By incorporating this scaffold into larger libraries of compounds, researchers can exploit its unique properties to discover novel bioactive molecules with enhanced therapeutic profiles. High-throughput screening (HTS) and structure-activity relationship (SAR) studies have been instrumental in identifying derivatives with improved efficacy and selectivity.
The growing interest in 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine is reflected in the increasing number of patents and publications describing its synthesis and applications. Industry leaders and academic institutions are actively pursuing research initiatives aimed at unlocking its full potential in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible therapeutic benefits.
Future directions in the study of 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine include exploring its role in modulating disease-related pathways at the molecular level. Advances in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into how this compound interacts with biological targets. These structural insights are crucial for designing next-generation inhibitors with improved potency and reduced side effects.
The versatility of 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-bpyridine as a pharmacological scaffold underscores its importance in modern chemical biology. Its unique structural features and favorable pharmacokinetic properties make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of innovative therapies for various diseases.
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